![molecular formula C14H9Cl2N3S B1233874 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine CAS No. 252198-68-8](/img/structure/B1233874.png)
4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine
Overview
Description
4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine, commonly known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Dopaminergic Properties
- A novel type of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine, related to the chemical structure of interest, has been studied for its dopaminergic properties. These compounds, including 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine, demonstrate central nervous system effects through dopamine agonist activity. They exhibit properties such as inhibition of dopamine synthesis and neuronal firing, impacting spontaneous locomotor activity and reversing reserpine-induced depression in rats (Jaén et al., 1990).
Synthesis of Heterocycles
- The reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds has been explored to yield various heterocycles. These include derivatives like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984).
Structural and Molecular Characterization
- The molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was analyzed using spectroscopic techniques and X-ray diffraction. Studies include density functional theory (DFT) method calculations to correlate observed and theoretical vibrational frequencies. This research offers insights for designing new chemical entities (Kerru et al., 2019).
Biological Activity
- Research on 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and its reaction with antipyrin led to the creation of new heterocyclic compounds with potential antimicrobial and antifungal activities (Sayed et al., 2003).
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8/h1-7H,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGKLOHQTXUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415219 | |
Record name | CGH 2466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine | |
CAS RN |
252198-68-8 | |
Record name | 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252198-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CGH 2466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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